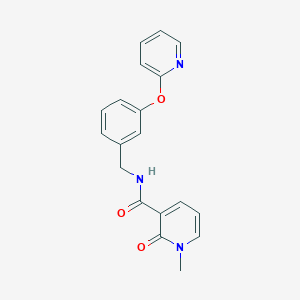

1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-2-oxo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-22-11-5-8-16(19(22)24)18(23)21-13-14-6-4-7-15(12-14)25-17-9-2-3-10-20-17/h2-12H,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPNRZCODBSSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide (CAS Number: 1706169-67-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article synthesizes available research findings regarding its biological activity, including its mechanism of action, efficacy in various biological models, and structure-activity relationships.

| Property | Value |

|---|---|

| Common Name | 1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide |

| Molecular Formula | C19H17N3O3 |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1706169-67-6 |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity through various mechanisms:

- Cytotoxicity : In vitro studies show that it induces apoptosis in specific cancer cell lines, outperforming standard chemotherapeutics like bleomycin in certain hypopharyngeal tumor models .

- Mechanism of Action : The compound appears to act as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cell proliferation and metastasis in colorectal cancer. Activation of M3R has been linked to enhanced tumor growth and invasion .

- Structure-Activity Relationship (SAR) : Research highlights that the presence of a spirocyclic structure enhances binding affinity to target proteins, suggesting that modifications to the molecular structure can significantly impact biological efficacy .

Neuroprotective Effects

The compound has also been explored for its potential neuroprotective effects:

- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting cholinesterase enzymes, which are critical in Alzheimer's disease treatment. Inhibition of these enzymes can enhance acetylcholine levels, potentially improving cognitive function .

- Antioxidant Activity : Some derivatives of this compound display antioxidant properties, which may help mitigate oxidative stress associated with neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that treatment with the compound resulted in a significant increase in apoptotic cell death compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and assessed cell viability through MTT assays.

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar dihydropyridine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and preserve mitochondrial function, suggesting a beneficial role in neurodegenerative conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The pyridin-2-yloxybenzyl group in the target compound introduces a secondary pyridine ring, enabling π-π stacking or hydrogen bonding with biological targets . This contrasts with trifluoromethylbenzyl (), which enhances lipophilicity and resistance to oxidative metabolism.

- Carboxylic acid derivatives () exhibit higher acidity (pKa ~4–5) compared to carboxamides (pKa ~10–12), impacting solubility and membrane permeability .

Biological Activity: The target compound’s pyridinyloxybenzyl substituent is structurally analogous to E1210 (), a known inhibitor of fungal GPI biosynthesis. Thiophene-containing analogs () are associated with kinase inhibition, highlighting the role of heterocycles in modulating target selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Key Observations:

- Trifluoromethyl groups () further elevate LogP, which may necessitate formulation optimization for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.